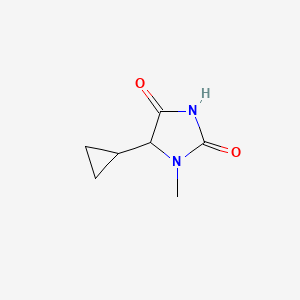

5-Cyclopropyl-1-methylimidazolidine-2,4-dione

Description

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

5-cyclopropyl-1-methylimidazolidine-2,4-dione |

InChI |

InChI=1S/C7H10N2O2/c1-9-5(4-2-3-4)6(10)8-7(9)11/h4-5H,2-3H2,1H3,(H,8,10,11) |

InChI Key |

UYLJGLWTIZVRHL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(C(=O)NC1=O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Cyclopropyl-1-methylimidazolidine-2,4-dione typically involves the reaction of cyclopropylamine with methyl isocyanate, followed by cyclization to form the imidazolidine ring . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Cyclopropyl-1-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolidine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazolidine compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and varying temperatures depending on the specific reaction. Major products formed from these reactions include oxidized, reduced, and substituted imidazolidine derivatives.

Scientific Research Applications

5-Cyclopropyl-1-methylimidazolidine-2,4-dione has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as antimicrobial activity or inhibition of specific biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Key Observations:

- Cyclopropyl vs. Isopropyl : The cyclopropyl group (small, strained) may confer greater rigidity and metabolic resistance compared to bulkier isopropyl substituents .

- Chirality : The (5S)-configured analog in highlights the role of stereochemistry in biological activity, though data for the target compound’s enantiomeric form are unavailable.

Pharmacological and Physicochemical Properties

Physical Properties:

- Solubility : 1-methyl substitution may reduce solubility compared to hydantoins with free NH groups (e.g., IM-3).

- Crystal Packing: Hydrogen-bonding networks in 5-isopropylimidazolidine-2,4-dione monohydrate stabilize its structure via N–H⋯O and O–H⋯O interactions . The target compound’s 1-methyl group likely disrupts similar interactions, altering crystallization behavior.

Electronic and Spectroscopic Comparisons

DFT calculations on pyran-2,4-dione derivatives () reveal polar structures with dipole moments influenced by substituents. For hydantoins:

- Cyclopropyl Group : Electron-withdrawing nature may increase the dipole moment compared to alkyl substituents.

- NMR Shifts : Aromatic substituents (e.g., IM-3) cause distinct 1H/13C shifts vs. aliphatic groups. The target compound’s cyclopropyl ring would produce characteristic upfield shifts for sp3-hybridized carbons .

Biological Activity

5-Cyclopropyl-1-methylimidazolidine-2,4-dione is a bicyclic compound belonging to the hydantoin class, characterized by its unique imidazolidine ring fused with a cyclopropyl group. Its molecular formula is , and it exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The structure of this compound includes:

- Imidazolidine Ring : A five-membered ring containing nitrogen.

- Cyclopropyl Group : A three-membered ring that influences the compound's reactivity and biological interactions.

- Dione Functional Group : Contributes to its chemical reactivity and potential as a pharmacological agent.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies show that derivatives of this compound have significant antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit inflammatory mediators. For instance, certain derivatives can reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β .

- Metalloproteinase Inhibition : It has been identified as a potential inhibitor of metalloproteinases, enzymes involved in cancer metastasis and tissue remodeling, which may lead to therapeutic applications in oncology.

- Antineoplastic Activity : Some studies suggest that compounds related to this compound exhibit activity against cancer cell lines, indicating potential use in cancer therapy .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Reagents : Cyclopropylamine and methyl isocyanate are often used as starting materials.

- Conditions : The reaction is usually conducted in solvents like dichloromethane with catalysts such as triethylamine to facilitate cyclization.

Case Study 1: Antimicrobial Properties

A study demonstrated that derivatives of this compound exhibited strong antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics, indicating enhanced potency.

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Derivative A | 8 | E. coli |

| Derivative B | 16 | S. aureus |

Case Study 2: Anti-inflammatory Mechanism

In vivo studies involving xylene-induced ear edema in mice showed that certain derivatives significantly reduced inflammation markers. The results indicated a dose-dependent response in reducing edema.

| Treatment Dose (mg/kg) | Edema Reduction (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 50 | 70 |

Q & A

Basic Questions

Q. What are the standard synthetic routes for 5-Cyclopropyl-1-methylimidazolidine-2,4-dione, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, cyclopropyl-containing imidazolidinediones can be prepared by refluxing cyclopropane derivatives with thiosemicarbazides or hydantoins in a solvent system (e.g., DMF-acetic acid) under catalytic conditions. Reaction parameters such as temperature (80–100°C), molar ratios of reactants (1:1 to 1:3), and catalyst choice (e.g., sodium acetate) are optimized using statistical experimental design (e.g., factorial design) to maximize yield and purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Structural elucidation relies on:

- X-ray crystallography for bond angles, lengths, and stereochemistry (e.g., cyclopropyl ring geometry) .

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and cyclopropane integration .

- IR spectroscopy to identify carbonyl (C=O) and amine (N-H) functional groups .

- HPLC or GC-MS for purity assessment, especially when optimizing recrystallization solvents (e.g., DMF-ethanol mixtures) .

Q. How is the biological activity of this compound initially assessed in pharmacological research?

- Methodological Answer : Preliminary bioactivity screening involves:

- DNA-binding assays (e.g., UV-Vis titration or fluorescence quenching) to evaluate intercalation potential .

- Cytotoxicity testing using cell lines (e.g., MTT assay) to identify IC₅₀ values .

- Enzyme inhibition studies (e.g., kinase or protease assays) to probe mechanistic interactions .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s reactivity and bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) calculates electron distribution and reactive sites (e.g., cyclopropane ring strain effects) .

- Molecular docking predicts binding affinities to biological targets (e.g., protein active sites) using software like AutoDock .

- MD simulations assess stability in solvent environments or lipid bilayers .

Q. How should researchers address contradictions in experimental data, such as inconsistent synthetic yields or bioactivity results?

- Methodological Answer :

- Statistical analysis (e.g., ANOVA) identifies variables causing yield discrepancies (e.g., impurity profiles or side reactions) .

- Reproducibility protocols standardize reaction setups (e.g., inert atmosphere, precise stoichiometry) .

- Meta-analysis of published data reconciles bioactivity variations by comparing assay conditions (e.g., cell line specificity) .

Q. What reactor designs are optimal for scaling up the synthesis of this compound while maintaining purity?

- Methodological Answer :

- Continuous flow reactors improve heat/mass transfer for exothermic cyclization steps, reducing byproducts .

- Membrane separation technologies (e.g., nanofiltration) isolate intermediates without column chromatography .

- Process simulation software (e.g., Aspen Plus) models kinetics and optimizes residence time .

Q. What strategies are employed to elucidate the reaction mechanisms of cyclopropane ring formation in imidazolidinedione derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.